POLYDEXTROSE -

POLYDEXTROSE

Catalog Number: EVT-7958555
CAS Number:
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Polydextrose is a glycoside.
Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a natural product found in Saccharomyces cerevisiae with data available.
A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage.
Source and Classification

Polydextrose is synthesized through a chemical process involving its precursor molecules: dextrose, sorbitol, and citric acid. It is classified under dietary fibers by regulatory agencies like the U.S. Food and Drug Administration (FDA), which recognizes it as a safe food ingredient. Its classification allows it to contribute to the fiber content in food products, offering health benefits while maintaining sensory qualities .

Synthesis Analysis

The synthesis of polydextrose involves several methods, with microwave-assisted polymerization being one of the most efficient. The general steps in the synthesis process include:

  1. Preparation of Reactants: A mixture of dextrose (70% to 97.7%), sorbitol (1% to 5%), edible acid (0.3% to 5%), and water (1% to 20%) is prepared.
  2. Condensation Reaction: The mixture undergoes microwave radiation at temperatures between 95°C and 250°C for a duration of 0.5 to 8 minutes. This reaction leads to the formation of polydextrose, with an average molecular weight ranging from 600 to 3500 Da and a degree of polymerization between 4 and 20 .
  3. Purification: The product is cooled, ground into powder, and washed with ethanol to remove impurities such as sorbitol and unreacted sugars.
  4. Final Drying: The purified polydextrose is then dried to obtain a white powder free from extraneous odors .

This method not only enhances the yield but also allows for control over the molecular weight and polymerization degree, making it an environmentally friendly option for industrial production.

Molecular Structure Analysis

Polydextrose has a complex molecular structure characterized by randomly bonded glucose units interspersed with sorbitol units and citric acid residues. The primary linkages are α(1→6) glycosidic bonds, which contribute to its solubility and functional properties in food applications. The average degree of polymerization typically ranges around 12, indicating that polydextrose consists of multiple sugar units linked together .

Key Structural Features:

  • Composition: Approximately 90% glucose polymers with about 10% sorbitol.
  • Linkage Type: Primarily α(1→6) linkages.
  • Solubility: Highly soluble in water, facilitating its use in liquid formulations.
Chemical Reactions Analysis

Polydextrose undergoes various chemical reactions during its synthesis and application:

  1. Polymerization Reactions: The primary reaction involves the condensation of dextrose and sorbitol in the presence of acids (like citric acid) under controlled temperatures to form long-chain polysaccharides.
  2. Hydrolysis: In digestive processes, polydextrose resists hydrolysis in the upper gastrointestinal tract but can be fermented by gut bacteria in the colon, producing short-chain fatty acids which have beneficial effects on gut health .
  3. Reduction Reactions: Polydextrose can be treated with hydrogen in the presence of catalysts to modify its structure further or reduce its reducing sugar content .

These reactions highlight both its stability as an ingredient and its potential for modification depending on desired applications.

Mechanism of Action

The mechanism of action for polydextrose primarily involves its role as a dietary fiber:

  • Digestive Resistance: Polydextrose is not digested in the upper gastrointestinal tract due to the lack of enzymes capable of breaking down its glycosidic bonds.
  • Fermentation: It reaches the colon intact where it is fermented by microbiota, leading to the production of short-chain fatty acids that can provide energy to colon cells and contribute positively to gut health.
  • Laxative Effect: Due to its fermentation process, excessive consumption may lead to a laxative effect in sensitive individuals .
Physical and Chemical Properties Analysis

Polydextrose exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white powder.
  • Hygroscopicity: It has the ability to absorb moisture from the environment, which helps maintain product freshness.
  • Solubility: Highly soluble in water; this property allows it to be easily incorporated into various formulations.
  • Thermal Stability: Stable at high temperatures used during processing without significant degradation.
  • pH Neutrality: The final product maintains a neutral pH after synthesis, which simplifies formulation processes .

These properties make polydextrose a versatile ingredient for food manufacturers.

Applications

Polydextrose finds extensive applications across various sectors:

  1. Food Industry:
    • Used as a bulking agent in low-calorie foods.
    • Functions as a humectant in confections to retain moisture.
    • Serves as a stabilizer in baked goods by preventing crystallization.
  2. Nutraceuticals:
    • Incorporated into dietary supplements aimed at increasing fiber intake.
    • Used in formulations designed for digestive health due to its fermentable nature.
  3. Pharmaceuticals:
    • Acts as an excipient in drug formulations, aiding in texture and stability.
  4. Cosmetics:
    • Utilized for its moisturizing properties in various cosmetic products .

Properties

Product Name

POLYDEXTROSE

IUPAC Name

6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2

InChI Key

DLRVVLDZNNYCBX-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

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